molecular formula C12H11BrN2O B13679653 2-(4-Bromo-3,5-dimethylphenyl)-1H-imidazole-5-carbaldehyde

2-(4-Bromo-3,5-dimethylphenyl)-1H-imidazole-5-carbaldehyde

Cat. No.: B13679653
M. Wt: 279.13 g/mol
InChI Key: LKZKJZWVGVABGY-UHFFFAOYSA-N
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Description

2-(4-Bromo-3,5-dimethylphenyl)-1H-imidazole-5-carbaldehyde is a halogenated imidazole derivative characterized by a bromo-substituted aromatic ring and an aldehyde functional group. Its molecular structure consists of a 1H-imidazole core substituted at position 2 with a 4-bromo-3,5-dimethylphenyl group and at position 5 with a carbaldehyde moiety. This compound is of interest in medicinal chemistry and materials science due to the reactivity of the aldehyde group and the electronic effects imparted by the bromine and methyl substituents.

Properties

Molecular Formula

C12H11BrN2O

Molecular Weight

279.13 g/mol

IUPAC Name

2-(4-bromo-3,5-dimethylphenyl)-1H-imidazole-5-carbaldehyde

InChI

InChI=1S/C12H11BrN2O/c1-7-3-9(4-8(2)11(7)13)12-14-5-10(6-16)15-12/h3-6H,1-2H3,(H,14,15)

InChI Key

LKZKJZWVGVABGY-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1Br)C)C2=NC=C(N2)C=O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Bromo-3,5-dimethylphenyl)-1H-imidazole-5-carbaldehyde typically involves the following steps:

    Formation of the Imidazole Ring: The imidazole ring can be synthesized through the condensation of glyoxal, ammonia, and formaldehyde.

    Bromination: The aromatic ring is brominated using bromine or N-bromosuccinimide (NBS) under controlled conditions to introduce the bromine atom at the desired position.

    Formylation: The formyl group is introduced via a Vilsmeier-Haack reaction, which involves the reaction of the brominated imidazole with DMF and POCl3.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(4-Bromo-3,5-dimethylphenyl)-1H-imidazole-5-carbaldehyde can undergo various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation and Reduction: The aldehyde group can be oxidized to a carboxylic acid or reduced to an alcohol.

    Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.

Common Reagents and Conditions

    Substitution Reactions: Typically carried out in the presence of a base such as NaOH or K2CO3.

    Oxidation: Common oxidizing agents include KMnO4 or CrO3.

    Reduction: Reducing agents such as NaBH4 or LiAlH4 are used.

    Coupling Reactions: Palladium catalysts and organoboron reagents are commonly used.

Major Products Formed

    Substitution: Formation of various substituted imidazole derivatives.

    Oxidation: Formation of 2-(4-Bromo-3,5-dimethylphenyl)-1H-imidazole-5-carboxylic acid.

    Reduction: Formation of 2-(4-Bromo-3,5-dimethylphenyl)-1H-imidazole-5-methanol.

    Coupling: Formation of biaryl compounds.

Scientific Research Applications

2-(4-Bromo-3,5-dimethylphenyl)-1H-imidazole-5-carbaldehyde has several applications in scientific research:

    Medicinal Chemistry: Used as a building block for the synthesis of pharmaceutical compounds.

    Organic Synthesis: Serves as an intermediate in the synthesis of complex organic molecules.

    Material Science: Utilized in the development of novel materials with specific electronic or optical properties.

    Biological Studies: Investigated for its potential biological activity and interactions with biomolecules.

Mechanism of Action

The mechanism of action of 2-(4-Bromo-3,5-dimethylphenyl)-1H-imidazole-5-carbaldehyde depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The bromine and aldehyde groups can participate in various interactions, including hydrogen bonding and halogen bonding, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Core Structural Differences

The table below highlights key structural differences between the target compound and related imidazole derivatives:

Compound Name Core Structure Substituents Molecular Formula Molecular Weight (g/mol)
2-(4-Bromo-3,5-dimethylphenyl)-1H-imidazole-5-carbaldehyde Imidazole 2-position: 4-bromo-3,5-dimethylphenyl; 5-position: carbaldehyde C₁₂H₁₂BrN₂O 293.15
4-Bromo-1H-imidazole-5-carbaldehyde Imidazole 4-position: bromine; 5-position: carbaldehyde C₄H₃BrN₂O 174.99
6-(Benzo[d][1,3]dioxol-5-yloxy)-5-fluoro-2-(substituted phenyl)-1H-benzimidazole Benzimidazole 2-position: substituted phenyl; 5-position: fluorine; 6-position: benzodioxolyloxy Varies ~350–400 (estimated)

Key Observations :

  • The target compound features a bulky aromatic substituent (4-bromo-3,5-dimethylphenyl) at position 2 of the imidazole, which enhances steric hindrance and may influence reactivity compared to simpler analogs like 4-bromo-1H-imidazole-5-carbaldehyde.

Comparison of Reaction Conditions :

Compound Type Solvent Temperature (°C) Catalyst Reaction Time (h) Reference
Benzimidazole derivatives Dry DMF 120 Sodium metabisulfite 18 [1]
Imidazole aldehydes (estimated) DMF/EtOH 80–120 Acid/Base 12–24 N/A

The higher steric bulk of the target compound may necessitate longer reaction times or elevated temperatures compared to simpler imidazoles.

Electronic and Functional Properties

  • Electron-Withdrawing Effects : The bromo group in both the target compound and 4-bromo-1H-imidazole-5-carbaldehyde withdraws electron density, activating the aldehyde for nucleophilic addition reactions. However, the methyl groups in the target compound donate electron density, creating a balance that may modulate reactivity .
  • Aldehyde Reactivity : The aldehyde group in both compounds serves as a site for condensation, Schiff base formation, or coordination to metal ions. Steric hindrance from the 3,5-dimethyl groups in the target compound could slow these reactions compared to less-substituted analogs.

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